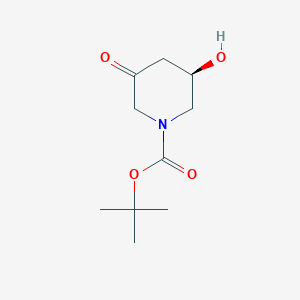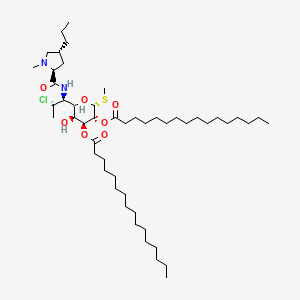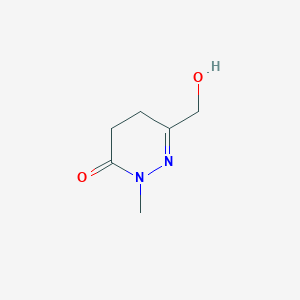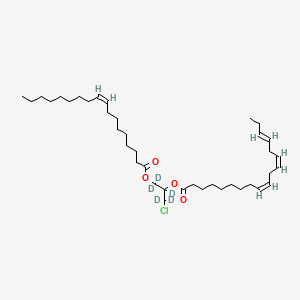
rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol-d5: is a synthetic compound used primarily in biochemical and lipid metabolism research. It is a stable isotope-labeled compound, which means it contains deuterium atoms, making it useful for tracing and studying metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the correct formation of the ester bonds .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the desired product with high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: : rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol-d5 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior under different conditions .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents .
Major Products Formed: : The major products formed from these reactions depend on the type of reaction. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in the replacement of the chlorine atom with other functional groups .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol-d5 is used to study lipid metabolism and the behavior of fatty acid esters. It helps researchers understand the mechanisms of esterification and hydrolysis .
Biology: : In biological research, this compound is used to trace metabolic pathways and study the regulation of lipid metabolism. Its stable isotope-labeled nature allows for precise tracking in biological systems .
Medicine: : In medical research, this compound is used to investigate the role of lipids in various diseases, including cardiovascular diseases and metabolic disorders. It helps in understanding how lipid metabolism affects disease progression .
Industry: : In the industrial sector, this compound is used in the development of new lipid-based products and formulations. It is also used in quality control and standardization of lipid-containing products .
Mecanismo De Acción
rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol-d5 exerts its effects by interacting with enzymes and receptors involved in lipid metabolism. It targets specific molecular pathways, allowing researchers to study the regulation and modulation of these processes at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds include rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5 and rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol-d5 .
Uniqueness: : The uniqueness of rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol-d5 lies in its specific combination of oleic acid and linolenic acid, along with the stable isotope labeling. This combination makes it particularly useful for studying lipid metabolism and tracing metabolic pathways .
Propiedades
Fórmula molecular |
C39H67ClO4 |
|---|---|
Peso molecular |
640.4 g/mol |
Nombre IUPAC |
[3-chloro-1,1,2,3,3-pentadeuterio-2-[(9Z,12Z,15E)-octadeca-9,12,15-trienoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h6,8,12,14,17-20,37H,3-5,7,9-11,13,15-16,21-36H2,1-2H3/b8-6+,14-12-,19-17-,20-18-/i35D2,36D2,37D |
Clave InChI |
YDEVHEQAUHEJSR-VAJQLHLMSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C/CC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


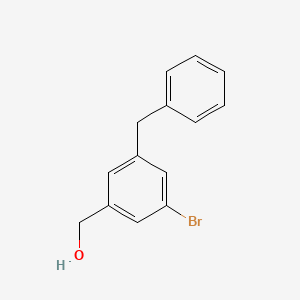

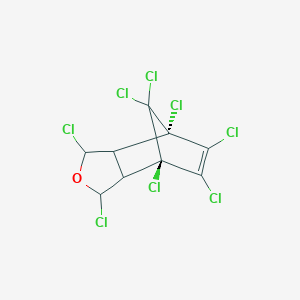
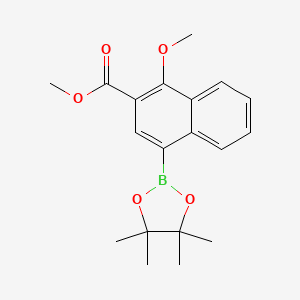

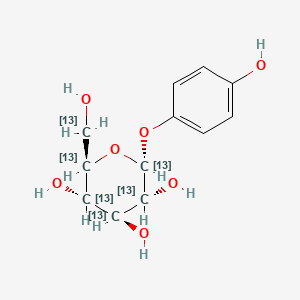
![1-[2-(4-Methylphenyl)sulfonylacetyl]pyrrolidin-2-one](/img/structure/B13863984.png)
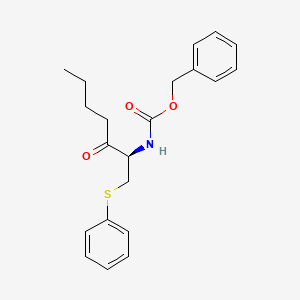
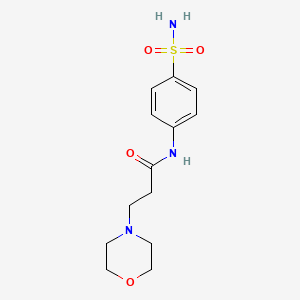
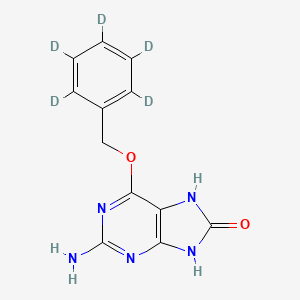
![N'-[3-hydroxy-4-oxo-2-(4-phenylmethoxyphenyl)chromen-6-yl]ethanimidamide](/img/structure/B13864007.png)
